molecular formula C16H17NO5 B064958 Isopteleflorine CAS No. 174513-97-4

Isopteleflorine

Cat. No. B064958
M. Wt: 303.31 g/mol
InChI Key: LKRBBZYDDUUFNV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopteleflorine is a natural alkaloid compound that has been isolated from the roots of the plant Isopyrum thalictroides. This compound has gained significant attention from the scientific community due to its potential applications in various research fields. Isopteleflorine has been reported to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

1. Magnetic Resonance Imaging Applications

Isoflurane, a compound related to isopteleflorine, has been utilized in magnetic resonance (MR) imaging research. A study by Raufman et al. (2011) explored the use of isoflurane for measuring bile acid transport in live animals using 19F magnetic resonance imaging. This approach demonstrated the potential of using isoflurane as a test drug in MR imaging, particularly for tracking biliary excretion in live mice (Raufman et al., 2011).

2. Reduction of Isoflurane Artifacts in MRI

In another study focusing on isoflurane, Staal et al. (2021) addressed the challenge of isoflurane-induced artifacts in 19F MRI imaging. They developed strategies to avoid these artifacts, which are crucial for clear image interpretation and quantification in MRI studies. This research contributes to enhancing the accuracy of MRI imaging when using isoflurane (Staal et al., 2021).

3. Environmental and Biological Impact Studies

The work of De Silva and Mabury (2006) involved the analysis of perfluorocarboxylate anions, including compounds related to isopteleflorine, in human tissues. This research provided insights into the environmental and biological impacts of these compounds, highlighting their widespread distribution and potential sources (De Silva & Mabury, 2006).

4. Applications in Medicinal Chemistry

Jeschke et al. (2007) reviewed the use of alpha-fluorinated ethers, a group to which isopteleflorine belongs, in medicinal chemistry. This review discussed the applications of these compounds in various therapeutic areas, including analgesics, anesthetics, and cardiovascular drugs, showcasing their importance in the development of pharmaceuticals (Jeschke et al., 2007).

5. Fluorination Reactions in Chemical Synthesis

Research by Hu et al. (2009) explored fluorination reactions, a key aspect in the synthesis of compounds like isopteleflorine. They focused on difluoromethylation and monofluoromethylation methods, which are crucial for incorporating fluorine atoms into organic molecules for various applications (Hu, Zhang, & Wang, 2009).

properties

CAS RN

174513-97-4

Product Name

Isopteleflorine

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

2-[(13R)-10-methoxy-3,5,14-trioxa-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),7,10,15-pentaen-13-yl]propan-2-ol

InChI

InChI=1S/C16H17NO5/c1-16(2,18)11-6-9-13(19-3)8-4-5-10-14(21-7-20-10)12(8)17-15(9)22-11/h4-5,11,18H,6-7H2,1-3H3/t11-/m1/s1

InChI Key

LKRBBZYDDUUFNV-LLVKDONJSA-N

Isomeric SMILES

CC(C)([C@H]1CC2=C(C3=C(C4=C(C=C3)OCO4)N=C2O1)OC)O

SMILES

CC(C)(C1CC2=C(C3=C(C4=C(C=C3)OCO4)N=C2O1)OC)O

Canonical SMILES

CC(C)(C1CC2=C(C3=C(C4=C(C=C3)OCO4)N=C2O1)OC)O

Other CAS RN

174513-97-4

synonyms

isopteleflorine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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